Heptyl acetoacetate
Description
Properties
IUPAC Name |
heptyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVJSVDUZGIQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195365 | |
| Record name | Heptyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42598-96-9 | |
| Record name | Heptyl 3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42598-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42598-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAH2L2R7WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Structural and Chemical Properties of Heptyl Acetoacetate
This compound (IUPAC name: heptyl 3-oxobutanoate) features a seven-carbon alkyl chain esterified to the acetoacetate moiety. Its molecular formula (C₁₁H₂₀O₃) and weight (200.27 g/mol) are confirmed via PubChem. The compound’s stability is influenced by its β-ketoester structure, which predisposes it to keto-enol tautomerism and potential decomposition under acidic or basic conditions.
Direct Esterification Using Amine-Type Ionic Liquid Catalysts
Catalytic Mechanism and Reaction Design
The direct esterification of acetoacetic acid with heptanol, catalyzed by amine-type ionic liquids, represents a high-yield route. As demonstrated in the synthesis of ethyl acetoacetate, ionic liquids such as n-butylamine acetate or propylamine nitrate enhance reaction efficiency by stabilizing intermediates and reducing side reactions. The general protocol involves:
Optimization Parameters
- Temperature : Elevated temperatures (110–120°C) accelerate ketene dimer reactivity but risk decomposition of the β-ketoester.
- Catalyst Loading : A 1.5% mass ratio of n-butylamine acetate to heptanol achieves a balance between reaction rate and product stability.
- Yield : This method achieves crude yields of 85–90%, with rectification improving purity to >98%.
Table 1: Performance of Ionic Liquid Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| n-Butylamine acetate | 110 | 4 | 88 |
| Propylamine nitrate | 120 | 3.5 | 85 |
| Ethylamine acetate | 100 | 5 | 82 |
Transesterification of Methyl Acetoacetate with Heptanol
Reaction Dynamics
Transesterification offers a two-step pathway:
Multi-Component Condensation Reactions
Hantzsch Dihydropyridine Synthesis
This compound serves as a precursor in Hantzsch reactions to synthesize 1,4-dihydropyridines. For example, in Patent CN101823994A:
- Intermediate Synthesis : Methyl acetoacetate condenses with 3-nitrobenzaldehyde to form 2-(3-nitrobenzylidene)methyl acetoacetate.
- Cyclization : Reacting the intermediate with n-heptyl aminocrotonate in methanol at 30°C yields (±)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Catalytic Innovations
Recent advances employ D-xylonic acid as a green catalyst for multi-component reactions, though its application to this compound remains exploratory.
Table 2: Comparative Analysis of Preparation Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Direct Esterification | n-Butylamine acetate | 88 | 98 | 4 |
| Transesterification | H₂SO₄ | 78 | 95 | 6 |
| Hantzsch Synthesis | Piperidine | 81 | 97 | 20 |
Chemical Reactions Analysis
Types of Reactions: Heptyl acetoacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid and acetoacetic acid.
Reduction: Reduction of this compound can yield heptanol and acetoacetic acid.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid and acetoacetic acid.
Reduction: Heptanol and acetoacetic acid.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
Heptyl acetoacetate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a valuable building block in organic synthesis.
2. Reaction Pathways
- Oxidation: this compound can be oxidized to form derivatives with additional oxygen-containing functional groups.
- Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
- Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, disrupting bacterial cell membranes and leading to cell lysis.
2. Antioxidant Activity
The compound possesses antioxidant properties that may mitigate oxidative stress in biological systems. Its ability to scavenge free radicals makes it a candidate for further research in oxidative stress-related diseases.
Medical Applications
1. Drug Development
Due to its biological activities, this compound is being explored for potential use in drug development. Its antimicrobial and antioxidant properties could lead to the creation of new therapeutic agents aimed at treating infections and diseases associated with oxidative stress.
2. Toxicological Studies
A subchronic toxicity study on SD rats assessed the safety profile of this compound. Key findings included:
- No significant toxicity at doses up to 300 mg/kg/day.
- Occult blood in urine observed at 1,000 mg/kg/day, indicating potential renal effects.
- A No Observed Adverse Effect Level (NOAEL) of 300 mg/kg/day for males was established.
Table 1: Summary of Toxicological Findings
| Parameter | Dose (mg/kg/day) | Observations |
|---|---|---|
| General Condition | All doses | No significant changes observed |
| Urinalysis | 1,000 | Occult blood in males |
| Hematology | 1,000 | Significant decrease in MCH in females |
| Blood Biochemistry | 1,000 | Increased IP levels in males |
Industrial Applications
1. Flavoring and Fragrance Industry
this compound is used as an intermediate in the synthesis of esters for flavoring agents due to its pleasant fruity odor. This makes it valuable in the production of fragrances and food flavorings.
2. Solvent Use
In industrial settings, this compound serves as a solvent for various chemical processes. Its properties enhance lubrication in automotive fuels and are being explored for use in other industrial applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study: A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Oxidative Stress Research: Research indicated that this compound's antioxidant properties could play a role in protecting cells from oxidative damage, suggesting potential therapeutic applications.
- Toxicology Assessment: The subchronic toxicity study provided critical insights into the safety profile of this compound, establishing it as a compound with manageable toxicity levels when used appropriately.
Mechanism of Action
The mechanism of action of heptyl acetoacetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetoacetic acid and heptanol. Acetoacetic acid can then participate in metabolic pathways, such as the citric acid cycle, to produce energy. Additionally, this compound can act as a substrate for enzymes involved in ester hydrolysis, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between heptyl acetoacetate and structurally related β-keto esters:
Reactivity and Metabolic Pathways
- Ethyl Acetoacetate: Exhibits keto-enol tautomerism, with the keto form dominating (~99% at room temperature) . This tautomerism enhances its reactivity in Claisen condensations and Michael additions, making it a versatile synthon. It is metabolized to acetoacetate and ethanol in biological systems .
- Methyl Acetoacetate: Shares similar reactivity but is more volatile, limiting its use in high-temperature reactions. Its metabolic fate aligns with ethyl analogs, yielding acetoacetate and methanol .
- This compound: The long heptyl chain likely reduces solubility in aqueous media, favoring lipid-rich environments. Its metabolic pathway may involve hydrolysis to acetoacetic acid and heptanol, though specific studies are absent in the evidence .
Biological Activity
Heptyl acetoacetate, a β-keto ester with the chemical formula CHO, has garnered attention in various biological and chemical research domains. This article explores its biological activity, focusing on its metabolic implications, potential therapeutic applications, and relevant case studies.
This compound is characterized by its β-keto ester structure, which plays a crucial role in its reactivity and biological activity. The compound features a heptyl group attached to an acetoacetate moiety, making it a versatile intermediate in organic synthesis and potentially bioactive in various biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism and ketogenesis. The compound can be metabolized to yield acetyl-CoA, which is pivotal in energy production and biosynthetic processes. This conversion is significant as acetyl-CoA serves as a substrate for the synthesis of various biomolecules and is involved in the regulation of metabolic pathways.
Table 1: Metabolic Pathways Involving this compound
| Pathway | Description |
|---|---|
| Ketogenesis | Conversion to acetyl-CoA for energy production |
| Fatty Acid Synthesis | Precursor for fatty acid biosynthesis |
| Protein Acetylation | Influences post-translational modifications of proteins |
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its role as a signaling molecule and its effects on cellular processes. The compound has been shown to interact with various receptors, influencing inflammation and metabolic responses.
Case Study: Interaction with FFAR2
A notable study investigated the interaction between this compound and the free fatty acid receptor 2 (FFAR2). This receptor plays a critical role in mediating the effects of short-chain fatty acids on immune responses. The study found that this compound activates human neutrophils through FFAR2, leading to increased intracellular calcium levels and reactive oxygen species production, which are essential for neutrophil function in inflammation .
Therapeutic Implications
The biological activities of this compound suggest potential therapeutic applications, particularly in metabolic disorders and inflammatory conditions. Its ability to modulate immune responses through FFAR2 indicates that it may be beneficial in treating conditions characterized by chronic inflammation.
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action |
|---|---|
| Metabolic Disorders | Enhances energy metabolism via acetyl-CoA production |
| Inflammatory Diseases | Modulates immune response through FFAR2 activation |
Research Findings
Research has shown that compounds similar to this compound can influence metabolic health. For instance, studies on ketone bodies like acetoacetate reveal their role in reducing inflammation and improving metabolic profiles . These findings support the hypothesis that this compound may also contribute positively to metabolic health through similar mechanisms.
Q & A
Q. What are the key structural characteristics and IUPAC nomenclature of heptyl acetoacetate?
this compound (3-oxobutanoic acid heptyl ester) is a β-keto ester with a linear heptyl chain esterifying the acetoacetate moiety. Its IUPAC name is heptyl 3-oxobutanoate. The structure features two reactive sites: the active methylene group (between the two carbonyl groups) and the ketone carbonyl group , which enable diverse chemical modifications. The heptyl chain introduces hydrophobicity, influencing solubility and reactivity compared to shorter-chain analogs like ethyl acetoacetate .
Methodological Note : Use tools like ChemDraw for structure validation and cross-reference CAS registry numbers (e.g., 42598-96-9) to confirm identity in databases such as PubChem or NIST Chemistry WebBook .
Q. What spectroscopic methods are most effective for characterizing this compound, and how do they compare to related esters?
- NMR : Key signals include:
- ¹H NMR : α-protons (adjacent to two carbonyls) resonate at δ ~3.4 ppm (split into a quartet due to coupling with adjacent CH₂), while the γ-proton (adjacent to one carbonyl) appears at δ ~2.2 ppm. The heptyl chain protons show δ ~1.2–1.6 ppm (CH₂) and δ ~0.9 ppm (terminal CH₃) .
- ¹³C NMR : The keto carbonyl (C=O) appears at δ ~200–210 ppm, and the ester carbonyl at δ ~165–175 ppm.
- IR : Strong absorption bands for C=O (keto: ~1715 cm⁻¹; ester: ~1735 cm⁻¹) and C-O (ester: ~1250 cm⁻¹) .
Methodological Note : Compare spectra with ethyl acetoacetate (): longer alkyl chains in heptyl derivatives cause upfield shifts for terminal protons and increased hydrophobicity, affecting solvent selection (e.g., CDCl₃ over D₂O for NMR) .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to maximize yield and purity?
this compound is typically synthesized via esterification of acetoacetic acid with heptanol or transesterification of ethyl acetoacetate with heptanol . Key considerations:
- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or solid bases (e.g., KF-Al₂O₃) improve reaction rates. For transesterification, use lipases or metal catalysts for regioselectivity .
- Purity Control : Remove byproducts (e.g., unreacted heptanol) via fractional distillation or column chromatography. Confirm purity via GC-MS or HPLC with UV detection (λ = 210–220 nm for β-keto esters) .
Methodological Note : For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and validate purity using orthogonal techniques (e.g., NMR + GC-MS) .
Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Matrix Interference : Biological samples (e.g., serum, urine) contain endogenous ketones (e.g., acetoacetate, β-hydroxybutyrate) that overlap with this compound signals in NMR or LC-MS.
- Solutions :
Methodological Note : Include internal standards (e.g., deuterated acetoacetate) and validate recovery rates using spike-and-recovery experiments .
Q. How does this compound serve as a precursor for functionalized polymers or composites?
this compound’s active methylene group enables:
- Crosslinking Reactions : React with diamines or diols via Michael addition to form polyesters or polyamides.
- Functionalization : Graft onto cellulose (e.g., cellulose acetoacetate) for pH-responsive materials or drug delivery systems .
Methodological Note : Monitor reaction kinetics via FTIR (disappearance of C=O peaks) and characterize thermal stability using TGA (decomposition ~250–300°C) .
Q. How does the keto-enol tautomerism of this compound influence its reactivity in organic synthesis?
The equilibrium between keto and enol forms (typically ~10% enol at room temperature) affects nucleophilic reactivity:
- Enol Form : Participates in Mannich reactions or Claisen condensations with aldehydes.
- Keto Form : Reacts with Grignard reagents or undergoes reduction to form β-hydroxy esters .
Methodological Note : Use NMR variable-temperature (VT-NMR) studies to track tautomer ratios and optimize reaction conditions (e.g., base catalysts to stabilize enolate intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
